molecular formula C9H12N4 B13197792 2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine

2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13197792
M. Wt: 176.22 g/mol
InChI Key: YFROVEREBVLIHL-UHFFFAOYSA-N
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Description

2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . This process can be optimized to obtain various substituted imidazo[1,2-a]pyrazines.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Halogenated reagents, base catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may act as an inhibitor of certain kinases, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

  • 2-Methylimidazo[1,2-a]pyrazin-3-amine
  • 3-Methylimidazo[1,2-a]pyrazin-6-amine
  • Pyrazolo[1,5-a]pyrimidines

Comparison: Compared to similar compounds, 2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine exhibits unique properties such as enhanced stability and specific binding affinity to certain molecular targets. These characteristics make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-propan-2-ylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C9H12N4/c1-6(2)8-9(10)13-4-3-11-5-7(13)12-8/h3-6H,10H2,1-2H3

InChI Key

YFROVEREBVLIHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2C=CN=CC2=N1)N

Origin of Product

United States

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